molecular formula C13H23N3S B565638 2-N-Propyl Pramipexole CAS No. 1246815-83-7

2-N-Propyl Pramipexole

Cat. No.: B565638
CAS No.: 1246815-83-7
M. Wt: 253.408
InChI Key: NSHVRDSQVRQBFT-JTQLQIEISA-N
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Description

2-N-Propyl Pramipexole is a derivative of pramipexole, a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome (RLS). Pramipexole works by stimulating dopamine receptors in the brain, which helps alleviate symptoms associated with dopamine deficiency .

Preparation Methods

The synthesis of 2-N-Propyl Pramipexole involves several steps, starting with the preparation of the pramipexole base. The process typically includes the reaction of pramipexole with propylating agents under controlled conditions. Industrial production methods often involve high-pressure reactors and specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

2-N-Propyl Pramipexole undergoes various chemical reactions, including:

Scientific Research Applications

2-N-Propyl Pramipexole has several scientific research applications:

    Chemistry: Used as a model compound to study dopamine receptor interactions.

    Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.

    Medicine: Explored for its efficacy in treating conditions like depression and bipolar disorder.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

2-N-Propyl Pramipexole exerts its effects by binding to dopamine receptors, particularly the D2, D3, and D4 subtypes. This binding stimulates dopamine activity in the striatum and substantia nigra, regions of the brain involved in movement and coordination. The exact molecular pathways are still under investigation, but it is believed to enhance dopaminergic transmission and provide neuroprotection .

Comparison with Similar Compounds

2-N-Propyl Pramipexole is compared with other dopamine agonists like ropinirole and rotigotine. While all these compounds target dopamine receptors, this compound has a unique binding profile that may offer advantages in terms of efficacy and side effect profile. Similar compounds include:

Properties

IUPAC Name

(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHVRDSQVRQBFT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154459
Record name N-Propylpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-83-7
Record name N-Propylpramipexole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYLPRAMIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX3W8MNCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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